(3-Chlorophenyl)carbamic acid, 3-methylbutyl ester
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Overview
Description
(3-Chlorophenyl)carbamic acid, 3-methylbutyl ester is a chemical compound with the molecular formula C12H16ClNO2. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes a chlorophenyl group and a carbamate ester linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)carbamic acid, 3-methylbutyl ester typically involves the reaction of 3-chlorophenyl isocyanate with 3-methylbutanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The reaction can be represented as follows:
3-Chlorophenyl isocyanate+3-Methylbutanol→(3-Chlorophenyl)carbamic acid, 3-methylbutyl ester
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of catalysts may also be employed to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
(3-Chlorophenyl)carbamic acid, 3-methylbutyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.
Major Products Formed
Oxidation: Carbamate derivatives.
Reduction: Amines and alcohols.
Substitution: Substituted carbamates.
Scientific Research Applications
(3-Chlorophenyl)carbamic acid, 3-methylbutyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the manufacture of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Chlorophenyl)carbamic acid, 3-methylbutyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity. The molecular pathways involved include the disruption of cell wall synthesis in microbes and interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (3-Chlorophenyl)carbamic acid, 2-methylbutyl ester
- (3-Chlorophenyl)carbamic acid, 4-methylbutyl ester
- (4-Chlorophenyl)carbamic acid, 3-methylbutyl ester
Uniqueness
(3-Chlorophenyl)carbamic acid, 3-methylbutyl ester is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the 3-chlorophenyl group and the 3-methylbutyl ester linkage differentiates it from other similar compounds, leading to variations in reactivity and biological activity.
Properties
CAS No. |
5333-70-0 |
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Molecular Formula |
C12H16ClNO2 |
Molecular Weight |
241.71 g/mol |
IUPAC Name |
3-methylbutyl N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C12H16ClNO2/c1-9(2)6-7-16-12(15)14-11-5-3-4-10(13)8-11/h3-5,8-9H,6-7H2,1-2H3,(H,14,15) |
InChI Key |
SOZGUQOVHHPVQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(=O)NC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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